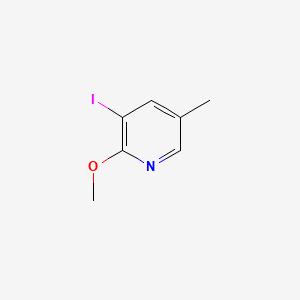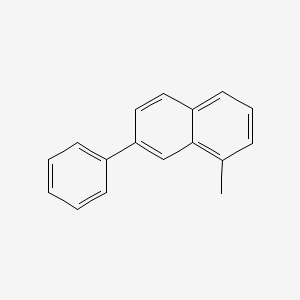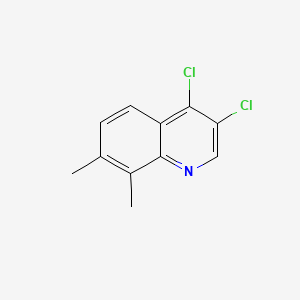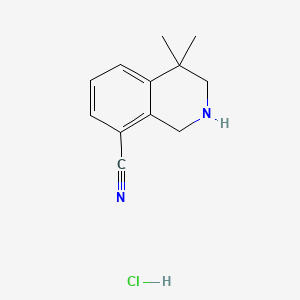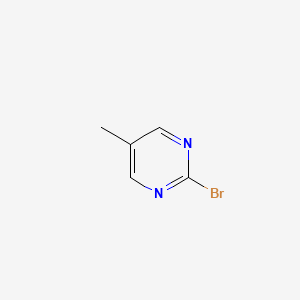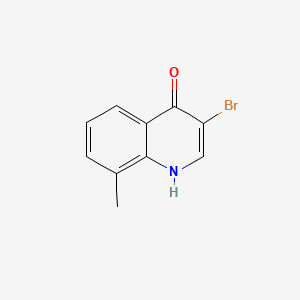![molecular formula C10H11ClN4O B598333 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1202885-72-0](/img/structure/B598333.png)
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidine compounds are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . For instance, one synthesis pathway involves the treatment of (2-chloro-4 morphlin-4-yl)thieno[3,2-d]pyrimidine with n-BuLi .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine” is characterized by a pyrimidine ring fused with a morpholine ring . The morpholine ring adopts a chair conformation .Chemical Reactions Analysis
Pyrimidine compounds, including “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine”, have been known to undergo various chemical reactions . These reactions are often used to synthesize new compounds or to modify the existing structure for different applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine” can be found in databases like PubChem . These databases provide information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .Applications De Recherche Scientifique
Synthesis of Janus Kinase (JAK) Inhibitors
This compound serves as a key building block in the synthesis of JAK inhibitors . JAK inhibitors play a crucial role in treating various diseases by interfering with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .
Antitubercular Agents
Derivatives of this compound have been explored for their potential as antitubercular agents. Studies have shown that certain substitutions on the pyrrolo[2,3-d]pyrimidine core can significantly affect antitubercular activity .
Anticancer Research
Pyrrolo[2,3-d]pyrimidine derivatives, including those with the 2-chloro-4-morpholinyl substitution, have been synthesized and tested for their in vitro anticancer properties. These compounds have shown promising results against various human cancer cell lines .
Kinase Inhibition for Cancer Treatment
The structural motif of pyrrolo[2,3-d]pyrimidine is common in kinase inhibitors, which are important therapeutic agents in cancer treatment. The compound is particularly relevant for the synthesis of such inhibitors .
Pharmaceutical Intermediate
Due to its versatile and unique structure, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is widely employed as a pharmaceutical intermediate. It is crucial in synthesizing various pharmaceutical compounds .
Drug Design and Lead Optimization
The compound’s derivatives have been used in drug design, showing properties that maintain drug-likeness during lead optimization. This is particularly important in the early stages of drug development .
Mécanisme D'action
Target of Action
The primary targets of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are the Janus kinases (JAKs), a family of enzymes that play a crucial role in cell signaling . These enzymes are involved in cell division, death, and tumor formation processes .
Mode of Action
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine acts as an inhibitor of the JAK enzymes . It interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell .
Biochemical Pathways
The compound’s action affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .
Result of Action
The molecular and cellular effects of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to a decrease in cell division and death, and potentially inhibit tumor formation processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine. For instance, under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Orientations Futures
Pyrimidine derivatives, including “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on exploring new synthesis pathways, understanding their mechanisms of action, and developing new applications .
Propriétés
IUPAC Name |
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFERBEWASSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673087 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1202885-72-0 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



